molecular formula C30H44O5S2 B145408 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester CAS No. 137564-70-6

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester

Katalognummer: B145408
CAS-Nummer: 137564-70-6
Molekulargewicht: 548.8 g/mol
InChI-Schlüssel: GEMILMKCNKPVLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester is a critical precursor in the synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA), a radiopharmaceutical used in positron emission tomography (PET) imaging for assessing fatty acid metabolism in myocardial, skeletal, and hepatic tissues . The compound features a benzyl ester protecting group and a tosyloxy leaving group at position 14, enabling efficient nucleophilic substitution with fluorine-18 (18F). The 6-thia substitution (a sulfur atom replacing a methylene group) in the carbon chain inhibits beta-oxidation, prolonging the tracer’s metabolic stability in vivo .

The synthesis involves two key steps:

Fluorination: The tosyloxy group undergoes nucleophilic substitution with [18F]fluoride, facilitated by Kryptofix 222 and K2CO3 in anhydrous methanol .

Deprotection: The benzyl ester is hydrolyzed using 2M KOH to yield the free carboxylic acid ([18F]FTHA) .

Automated production methods, such as the Elixys Flex/Chem system, have significantly improved radiochemical yield (RCY) from 5.52% (vessel-based synthesizers) to 13.01% (cassette-based Elixys), ensuring high purity (>95%) and compliance with preclinical standards .

Eigenschaften

IUPAC Name

benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMILMKCNKPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567742
Record name Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137564-70-6
Record name Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Molecular Architecture

The compound features a 17-carbon chain with a thioether linkage at position 6, a tosyloxy group at position 14, and a benzyl ester at the terminal carboxylic acid (molecular formula: C₃₀H₄₄O₅S₂). The (R,S) designation indicates racemic stereochemistry at the tosyloxy-bearing carbon, arising from non-stereoselective synthesis.

Retrosynthetic Analysis

The synthesis is dissected into three key stages:

  • Thioether backbone assembly : Condensation of a mercaptoester with a dihaloalkane.

  • Tosyloxy group introduction : Tosylation of a hydroxyl intermediate.

  • Benzyl ester protection : Maintained throughout the synthesis to prevent undesired reactivity.

Stepwise Synthesis and Reaction Conditions

Thioether Formation

The thioether core is constructed via nucleophilic substitution between a mercaptoester and a dihaloalkane.

Procedure :

  • Mercaptoester : Benzyl 3-mercaptopropionate (0.76 g, 6.3 mmol) reacts with 1,12-dibromododecane (2.66 g, 6.3 mmol) in acetonitrile (20 mL) with K₂CO₃ (1.1 g, 8 mmol) at room temperature for 20 hours.

  • Workup : The mixture is acidified with HCl, extracted with ether, and purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield the thioether intermediate (32% yield).

Key Data :

ParameterValue
Yield32%
PurificationColumn chromatography
Solvent SystemHexane/ethyl acetate (9:1)

Hydroxylation and Tosylation

The hydroxyl group at position 14 is introduced via oxidation or hydrolysis, followed by tosylation.

Hydroxylation :

  • A brominated intermediate is hydrolyzed using aqueous KOH (1 N) in ethanol (2 hours, room temperature).

Tosylation :

  • The hydroxylated compound (4 g, 12 mmol) reacts with TsCl (2.7 g, 14 mmol) in pyridine (14 mmol) and CH₂Cl₂ (40 mL) at 5°C for 4 hours.

  • The product is isolated by acidification, ether extraction, and evaporation (yield: 70–75%).

Key Data :

StepConditionsYield
HydroxylationKOH/ethanol, RT, 2h85–90%
TosylationTsCl/pyridine/CH₂Cl₂, 5°C, 4h70–75%

Final Assembly and Purification

The benzyl ester remains intact throughout the synthesis. Final purification employs high-performance liquid chromatography (HPLC) with UV and gamma-ray detection to isolate carrier-free product.

Purification :

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Yield : 45–55% after deprotection (if applicable).

Optimization and Challenges

Racemic Mixture Control

The (R,S) configuration at position 14 arises from non-stereoselective tosylation. Enantioselective synthesis remains unexplored in literature, limiting applications requiring chiral purity.

Side Reactions and Mitigation

  • Disulfide Formation : Minimized by using anhydrous conditions and inert atmospheres during thioether synthesis.

  • Ester Hydrolysis : Avoided by maintaining neutral pH until final deprotection.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.3 (m, 22H, CH₂), 2.52 (t, 2H, C(2)H₂), 3.71 (s, 3H, -COOCH₃).

  • HPLC : Retention time = 12.4 min (acetonitrile/water, 70:30).

Purity Assessment

  • HPLC-UV : >98% purity after column purification.

  • Mass Spec : [M+H]⁺ = 549.3 (calculated: 548.8).

Applications in Radiopharmaceutical Synthesis

The compound serves as a precursor for ¹⁸F-labeled fatty acids (e.g., ¹⁸F-FTHA) used in PET imaging. Fluorine-18 incorporation via nucleophilic substitution (Kryptofix 2.2.2, acetonitrile, 65–75% yield) underscores its utility in clinical diagnostics .

Analyse Chemischer Reaktionen

Types of Reactions

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₃₀H₄₄O₅S₂
  • Molecular Weight : 548.8 g/mol
  • CAS Number : 137564-70-6

The compound's structure allows it to participate in metabolic pathways similar to those of natural fatty acids, facilitating its uptake by cells and subsequent metabolic trapping.

Fatty Acid Metabolism Studies

The compound is primarily utilized in studies related to fatty acid metabolism. It serves as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging, specifically for assessing myocardial utilization of fatty acids. Research indicates that 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can effectively mimic long-chain fatty acids, allowing it to be incorporated into lipid metabolism pathways. This capability is crucial for understanding cardiac metabolism and function in various physiological and pathological states .

Imaging Techniques

The compound is integral in the development of PET tracers, such as 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA). This radiotracer has been shown to provide high uptake in myocardial tissues, making it suitable for imaging studies aimed at evaluating cardiac health and diagnosing conditions such as ischemia and heart failure. The synthesis of [18F]FTHA from its tosylate precursor has demonstrated promising results in animal models, indicating its potential for clinical applications .

Synthesis and Production

The synthesis of this compound involves multi-step procedures that require careful handling of reactive intermediates. The typical synthesis pathway includes the formation of the tosylate ester from the corresponding fatty acid, followed by further modifications to achieve the desired compound. The complexity of this synthesis reflects the compound's unique properties and its utility in advanced research settings .

Case Study 1: Myocardial Imaging with [18F]FTHA

In a study published in the Journal of Nuclear Medicine, researchers evaluated the efficacy of [18F]FTHA in imaging myocardial fatty acid metabolism. The study demonstrated high uptake rates in cardiac tissues compared to other organs, underscoring its utility as a PET tracer for assessing cardiac function under various conditions, including stress and ischemia .

Case Study 2: Stability and Optimization of Radiotracers

Another investigation focused on the stability of [18F]FTHA during synthesis under cGMP conditions. The study found that while the compound exhibited moderate yields during production, it was prone to radiation-induced oxidation at higher concentrations. Strategies were developed to mitigate these effects, ensuring the reliable use of [18F]FTHA in clinical settings .

Wirkmechanismus

The mechanism of action of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester involves its ability to undergo nucleophilic substitution reactions, where the tosyl group acts as a good leaving groupThe ester moiety can also be hydrolyzed to release the active thiaheptadecanoic acid, which can participate in further biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Tosyloxy Leaving Group vs. Alternative Leaving Groups

The tosyloxy (p-toluenesulfonyloxy) group is a superior leaving group for nucleophilic fluorination due to its strong electron-withdrawing properties and stability under reaction conditions. Alternatives like mesyloxy (methanesulfonyloxy) or triflate (trifluoromethanesulfonyloxy) are more reactive but may require harsher conditions, increasing side reactions or reducing RCY. The provided evidence highlights a consistent RCY of 13.01% with tosyloxy, suggesting optimal reactivity for 18F incorporation .

Benzyl Ester Protecting Group vs. Methyl/Ethyl Esters

Benzyl esters are favored over methyl or ethyl esters due to their ease of hydrolysis under mild basic conditions (e.g., 2M KOH at 90°C). Methyl esters typically require stronger acids or prolonged reaction times, risking radiolysis or decomposition. The benzyl ester’s stability during storage (≥3 years at -20°C) further enhances its utility as a precursor .

6-Thia Substitution vs. Unmodified or Oxygen-Substituted Chains

The 6-thia substitution distinguishes [18F]FTHA from non-thia fatty acids (e.g., [11C]palmitate). The sulfur atom impedes beta-oxidation, allowing prolonged imaging of fatty acid uptake in tissues. Oxygen-substituted analogues (e.g., 6-oxa) are less metabolically stable, reducing their diagnostic utility .

Stability and Handling

  • Precursor Stability : The benzyl ester precursor remains stable for years under refrigeration, unlike methyl esters, which may hydrolyze prematurely .
  • Radiolytic Stability : [18F]FTHA’s susceptibility to radiolysis is mitigated by automated, rapid synthesis (≤70 minutes) and formulation with antioxidants (e.g., ascorbic acid) .

Biologische Aktivität

14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester (Tos-THA) is a synthetic compound that has garnered attention for its potential applications in biological research and medicine, particularly in the context of fatty acid metabolism and imaging studies. This article provides a detailed examination of its biological activity, synthesis, and applications based on various scientific studies.

  • Molecular Formula : C₃₄H₅₄O₄S
  • Molar Mass : 548.79 g/mol
  • CAS Number : 137564-70-6
  • Solubility : Soluble in dimethyl sulfoxide, ethanol, methanol, dimethylformamide, and chloroform.

Tos-THA acts as a prodrug and a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. It is particularly noted for its role in synthesizing 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), which mimics long-chain fatty acids in metabolic pathways. The incorporation of the thia moiety alters the compound's metabolism, allowing it to serve as an inhibitor of fatty acid metabolism, which is critical for studying myocardial uptake and other metabolic processes.

Fatty Acid Metabolism

Research indicates that [¹⁸F]FTHA is utilized as a PET tracer for assessing myocardial fatty acid metabolism. Studies have shown that it exhibits high uptake in cardiac tissue, making it valuable for imaging heart conditions. For instance:

  • In biodistribution studies conducted on normal rats, [¹⁸F]FTHA demonstrated significant accumulation in the heart (1.94% ID/g at 5 min) compared to other tissues such as blood, lung, and muscle .
  • The optimal imaging time post-injection was determined to be between 140 to 180 minutes, where most accumulation occurred in cardiac tissues .

Synthesis and Stability

The synthesis of Tos-THA involves several steps:

  • Preparation of the thiaheptadecanoic acid backbone.
  • Tosylation followed by esterification with benzyl alcohol using coupling reagents like dicyclohexylcarbodiimide (DCC) .
  • Radiolabeling with fluorine-18 to produce [¹⁸F]FTHA.

The stability of [¹⁸F]FTHA was validated under cGMP conditions, ensuring its reliability for clinical applications .

Myocardial Imaging

In a study focusing on myocardial imaging using [¹⁸F]FTHA:

  • The compound was administered to rats, and imaging studies revealed high specificity for cardiac tissues compared to other organs.
  • The study emphasized the importance of timing post-injection for optimal imaging results .

Comparison with Other Tracers

In comparative studies with other fatty acid analogs, [¹⁸F]FTHA showed superior uptake in myocardial tissues over traditional tracers like [¹¹C]-palmitate. This highlights its potential as a more effective agent for studying heart metabolism .

Data Tables

Parameter Value
Molar Mass548.79 g/mol
CAS Number137564-70-6
SolubilityDMSO, ethanol, methanol
Cardiac Uptake (% ID/g)1.94% at 5 min
Optimal Imaging Time140 - 180 min

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester, and how can intermediates be validated?

  • Methodology : The compound’s synthesis likely involves sequential functionalization of a heptadecanoic acid backbone. Key steps include:

  • Tosyloxy introduction : Tosyl chloride (TsCl) is typically used to install the tosyloxy group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., pyridine) to scavenge HCl .
  • Thia-group incorporation : Sulfur insertion at position 6 may utilize thiol-ene chemistry or ring-opening of episulfides under controlled temperatures (e.g., 0–25°C).
  • Benzyl ester protection : Benzyl bromide or chloroacetate can esterify the carboxylic acid under basic conditions (e.g., K2_2CO3_3) .
  • Validation : Intermediate purity should be confirmed via 1^1H/13^13C NMR (e.g., benzyl ester protons at δ 5.1–5.3 ppm) and LC-MS for molecular ion verification .

Q. How can researchers optimize purification of this compound given its stereochemical complexity?

  • Methodology :

  • Chromatography : Use silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to resolve diastereomers.
  • Crystallization : Exploit differential solubility in ethanol/water mixtures at low temperatures (4°C) to isolate the R,S isomer.
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) can separate enantiomers with mobile phases like hexane:isopropanol (95:5) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : 1^1H NMR to identify benzyl protons (δ 7.3–7.5 ppm), tosyl aromatic protons (δ 7.7–7.9 ppm), and thia-group proximity effects (e.g., deshielding at δ 2.5–3.0 ppm). 13^13C NMR confirms ester carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm1^{-1}) and sulfonate S=O (~1360/1170 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+Na]+^+ ion) to distinguish from analogs .

Advanced Research Questions

Q. How does the stereochemistry at the 14-position influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of R vs. S isomers with nucleophiles (e.g., azide, thiocyanate) under SN2 conditions. Monitor via 1^1H NMR or chiral HPLC.
  • DFT Calculations : Model transition states to predict steric effects. The R-configuration may exhibit higher steric hindrance, slowing substitution .
  • Experimental Data : If contradictions arise (e.g., unexpected inversion), evaluate solvent polarity (DMSO vs. THF) and leaving-group stability .

Q. What role does the 6-thia group play in modulating the compound’s biological or chemical stability?

  • Methodology :

  • Hydrolytic Stability : Compare degradation rates (HPLC) in buffered solutions (pH 1–10) to non-thia analogs. Sulfur’s electron-withdrawing effect may accelerate ester hydrolysis.
  • Metal Coordination Studies : Use UV-Vis titration to assess chelation with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}), which could stabilize/destabilize the structure .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (25–300°C) to correlate thia-group placement with stability .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Reproducibility Audit : Compare reaction scales (micro vs. bulk), solvent purity, and inert atmosphere use (N2_2/Ar).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-tosylation or benzyl group migration).
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. TEA) for esterification efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.